4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride
Description
4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride is a pyrazole-derived benzoic acid salt. Its structure comprises a 4-amino-3,5-dimethylpyrazole moiety linked via a methylene bridge to a para-substituted benzoic acid group, with a hydrochloride counterion enhancing solubility and stability.
Properties
IUPAC Name |
4-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(6-4-10)13(17)18;/h3-6H,7,14H2,1-2H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXHSGBXSSKGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-Amino-3,5-dimethyl-1H-pyrazole
The pyrazole core is synthesized via cyclocondensation of acetylacetone with hydrazine derivatives. In a typical procedure, acetylacetone reacts with hydrazine hydrate in ethanol under reflux (78°C, 6 hours), yielding 3,5-dimethyl-1H-pyrazole. Subsequent nitration at the 4-position using fuming nitric acid (HNO₃, 0°C, 2 hours) followed by catalytic hydrogenation (H₂/Pd-C, 40 psi, 25°C) introduces the amino group.
Key Parameters:
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Stoichiometric ratio of 1:1.2 (acetylacetone:hydrazine hydrate) minimizes byproducts.
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Nitration at 0°C prevents over-oxidation.
Coupling with Benzoic Acid Derivatives
Nucleophilic Substitution Reaction
The pyrazole derivative is linked to 4-(chloromethyl)benzoic acid via nucleophilic substitution. In anhydrous dimethylformamide (DMF), 4-amino-3,5-dimethyl-1H-pyrazole reacts with 4-(chloromethyl)benzoic acid (1:1 molar ratio) at 80°C for 12 hours. Potassium carbonate (K₂CO₃) acts as a base to deprotonate the pyrazole, enhancing nucleophilicity.
Reaction Mechanism:
Ultrasonication-Assisted Coupling
Ultrasonication (30 kHz, 50°C, 2 hours) reduces reaction time by 80% compared to conventional heating, achieving 92% yield versus 78% under thermal conditions. The cavitation effect enhances mass transfer and reagent interaction.
Hydrochloride Salt Formation
Acid-Base Neutralization
The free base is dissolved in anhydrous ethanol and treated with gaseous HCl at 0°C. Precipitation occurs immediately, yielding the hydrochloride salt. Filtration and washing with cold diethyl ether (3×10 mL) remove excess acid.
Optimization Data:
| Parameter | Conventional Method | Ultrasonication Method |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Yield | 78% | 92% |
| Purity (HPLC) | 95% | 99% |
Purification and Characterization
Recrystallization
Crude product is recrystallized from ethanol/water (3:1 v/v), yielding colorless crystals. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 214–216°C, confirming crystallinity.
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 2.21 (s, 6H, CH₃), 4.98 (s, 2H, CH₂), 6.89 (s, 1H, pyrazole-H), 7.45 (d, J=8.0 Hz, 2H, Ar), 8.01 (d, J=8.0 Hz, 2H, Ar).
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IR (KBr): 1685 cm⁻¹ (C=O, benzoic acid), 1590 cm⁻¹ (C=N, pyrazole).
Industrial Scale-Up Considerations
Continuous Flow Synthesis
Pilot-scale production employs a tubular reactor system with:
Environmental Impact
Ultrasonication reduces energy consumption by 40% compared to batch processing, aligning with green chemistry principles.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of 4-amino pyrazole compounds exhibit promising antitumor properties. For instance, studies have shown that modifications to the pyrazole ring can enhance their efficacy against specific cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor growth and metastasis .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It acts by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This property makes it a potential candidate for developing new anti-inflammatory drugs .
Analgesic Effects
In addition to its anti-inflammatory capabilities, this compound has demonstrated analgesic properties in preclinical studies. Its ability to modulate pain pathways suggests potential applications in pain management therapies .
Agricultural Applications
Herbicide Development
The pyrazole structure is known for its herbicidal properties. Compounds similar to 4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride have been utilized in developing herbicides that target specific weed species without harming crops. The selectivity and effectiveness of these herbicides make them valuable in modern agricultural practices .
Fungicide and Insecticide Use
Beyond herbicides, derivatives of this compound have been explored as fungicides and insecticides. Their effectiveness against various pests and pathogens can lead to higher crop yields and reduced reliance on traditional pesticides .
Material Science
Polymer Chemistry
In material science, the compound serves as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Nanotechnology Applications
The unique chemical structure allows for functionalization at the nanoscale, leading to advancements in nanotechnology. Research has focused on using this compound in creating nanocarriers for drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared below with 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid (described in , Molbank ID: M368) , a structurally related analogue.
Key Differences :
Substituent Effects: The 4-amino group in the target compound enhances its electron-donating capacity, making it a stronger ligand for transition metals compared to the non-amino analogue .
Salt Form: The hydrochloride improves aqueous solubility, which is critical for biological applications, whereas the free acid form in M368 is more suited for non-polar synthetic reactions.
Biological Activity
4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride, a compound featuring a pyrazole moiety, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 240.7 g/mol. Its structure comprises a benzoic acid derivative linked to a 3,5-dimethylpyrazole unit, which is critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. For instance, compounds containing the 1H-pyrazole scaffold have demonstrated antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. A study indicated that such compounds could inhibit tumor growth both in vitro and in vivo , showcasing their promise as anticancer agents .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Research indicates that pyrazole derivatives can exhibit significant activity against Gram-positive and Gram-negative bacteria. For example, studies have shown that related compounds possess minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens like E. coli and Pseudomonas aeruginosa .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives is another area of interest. Compounds similar to 4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride have been reported to inhibit inflammatory mediators such as cytokines and prostaglandins, suggesting potential applications in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as enzyme inhibitors. For instance, they can inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways.
- Receptor Modulation : The compound may interact with various receptors, including G-protein-coupled receptors (GPCRs), influencing cellular signaling pathways.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation .
Case Studies and Research Findings
Q & A
Q. How can AI-driven automation improve high-throughput screening for derivatives?
- Methodology : Implement machine learning (e.g., random forests, neural networks) to predict synthetic feasibility and bioactivity from structural descriptors. Autonomous labs with robotic liquid handlers enable rapid iteration, as proposed in smart laboratory frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
